Lipophilicity (XLogP3-AA) Comparison vs. Unsubstituted Phenoxy and Diaryl Ether Analogs
The computed lipophilicity of 5-chloro-2-(3-methylphenoxy)pyridine (XLogP3-AA = 3.7) [1] is substantially higher than the unsubstituted phenoxy analog 5-chloro-2-phenoxypyridine (XLogP3-AA = 3.0) [2], reflecting a +0.7 log unit increase driven by the 3-methyl substituent on the phenoxy ring. This difference corresponds to an approximately 5-fold higher predicted octanol-water partition coefficient. Both compounds exceed the lipophilicity of the corresponding diaryl ether scaffold, consistent with the class-level observation that replacing benzene with pyridine significantly increases hydrophobicity—a key property affecting membrane permeability and biological target engagement [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 5-Chloro-2-phenoxypyridine (CAS 28373-51-5): XLogP3-AA = 3.0 |
| Quantified Difference | Delta XLogP3-AA = +0.7 log units (~5× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18; identical computational method for both compounds |
Why This Matters
A 0.7 logP difference is pharmacokinetically significant; the higher lipophilicity of the 3-methylphenoxy derivative predicts superior membrane permeation and may favor target engagement in cellular assays or whole-organism screens relative to the unsubstituted phenoxy analog.
- [1] PubChem. 5-Chloro-2-(3-methylphenoxy)pyridine. Compound Summary, CID 66232539. XLogP3-AA = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/28373-60-6 View Source
- [2] PubChem. 5-Chloro-2-phenoxypyridine. Compound Summary, CID 2736848. XLogP3-AA = 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/28373-51-5 View Source
- [3] Zhao L-X, et al. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. 2022;27(20):6803. doi:10.3390/molecules27206803 View Source
